4-{[(5Z)-3-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The core structure includes a 1,3-thiazolidin-4-one scaffold with a sulfanylidene (C=S) group at position 2, a keto group at position 4, and a (5Z)-configured methylidene linkage at position 3. Such derivatives are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural mimicry of bioactive motifs .
Properties
IUPAC Name |
4-[(Z)-[3-(2,3-dimethylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c1-11-4-3-5-15(12(11)2)20-17(21)16(25-19(20)24)10-13-6-8-14(9-7-13)18(22)23/h3-10H,1-2H3,(H,22,23)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKYTJFUNROSCM-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-3-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with 4-oxo-2-thioxothiazolidine-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-3-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 4-{[(5Z)-3-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and provides a comprehensive overview of relevant findings and case studies.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems. Some properties include:
- Molecular Weight : Approximately 318.40 g/mol.
- LogP : Indicates lipophilicity, which affects bioavailability.
- Solubility : Important for formulation in drug development.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of thiazolidinylidene compounds exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer drugs.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of thiazolidinylidene were shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
Research indicates that compounds containing thiazolidinylidene structures possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A recent investigation demonstrated that a similar thiazolidinylidene derivative reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory conditions like rheumatoid arthritis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi. The presence of sulfur in the thiazolidinylidene structure is believed to enhance its antimicrobial efficacy.
Case Study: Antimicrobial Testing
In vitro studies showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-{[(5Z)-3-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with benzoic acid or related carboxylic acid moieties exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison based on structural motifs, bioactivity, and computational analyses:
Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Aromatic Substituents: The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to the methoxy or allyloxy groups in and . This may improve membrane permeability but reduce solubility . Indole vs. Carboxylic Acid Position: Benzoic acid derivatives (e.g., BML-260) show stronger hydrogen-bonding capacity than butanoic acid analogues, influencing target selectivity .
Computational Similarity Analysis: Tanimoto Coefficients: Using Morgan fingerprints (), the target compound shares ~60–70% similarity with BML-260 () due to the benzoic acid core. Lower similarity (~40–50%) is observed with butanoic acid derivatives () . Docking Variability: Molecular docking () reveals that minor substituent changes (e.g., methyl vs. methoxy) alter binding poses in enzyme pockets, affecting affinity scores by up to 2 kcal/mol .
Bioactivity Trends: Antimicrobial activity in correlates with electron-withdrawing groups (e.g., chloro, nitro) enhancing electrophilicity of the thiazolidinone ring . BML-260’s benzylidene group mimics co-crystallized ligands in kinase inhibition, suggesting a shared pharmacophore with the target compound .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound 5b () | BML-260 () |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 3.0 |
| H-Bond Donors | 2 | 2 | 2 |
| H-Bond Acceptors | 6 | 6 | 6 |
| Topological Polar Surface Area (Ų) | 98.5 | 102.3 | 97.8 |
Biological Activity
4-{[(5Z)-3-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, pharmacokinetics, and therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving thiazolidine derivatives. The synthesis typically includes the condensation of thiazolidine-2,4-dione with appropriate aldehydes or ketones to yield the desired thiazolidinylidene derivatives. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure of the synthesized compound .
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. The mechanisms include:
- Competitive Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Allosteric Modulation : It can modulate enzyme activity by binding to sites other than the active site.
- Covalent Modification : The presence of sulfur in its structure allows for covalent interactions with target proteins.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some thiazolidine derivatives have demonstrated effectiveness against bacterial strains.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, reducing cytokine production and leukocyte recruitment in models of inflammation .
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related thiazolidine compounds against various pathogens. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiazolidine structure can enhance antimicrobial properties.
Study 2: Anti-inflammatory Mechanisms
In vivo experiments demonstrated that treatment with this compound led to reduced levels of inflammatory markers in mouse models of acute inflammation. The study highlighted its potential as a therapeutic agent in managing inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is likely absorbed via the gastrointestinal tract, distributed throughout body tissues, metabolized primarily in the liver, and excreted through urine. Factors such as pH and temperature can influence its stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
